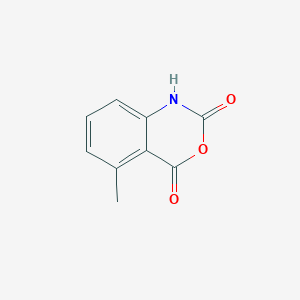5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione
CAS No.: 20877-81-0
Cat. No.: VC5386360
Molecular Formula: C9H7NO3
Molecular Weight: 177.159
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 20877-81-0 |
|---|---|
| Molecular Formula | C9H7NO3 |
| Molecular Weight | 177.159 |
| IUPAC Name | 5-methyl-1H-3,1-benzoxazine-2,4-dione |
| Standard InChI | InChI=1S/C9H7NO3/c1-5-3-2-4-6-7(5)8(11)13-9(12)10-6/h2-4H,1H3,(H,10,12) |
| Standard InChI Key | KJBDXWPWJNDBOS-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC=C1)NC(=O)OC2=O |
Introduction
Chemical Structure and Molecular Properties
Core Structure and Substituent Effects
The compound’s structure consists of a bicyclic benzoxazine framework with a fused benzene and oxazine ring. The methyl group at the 1-position and the two ketone functionalities at positions 2 and 4 define its electronic and steric properties. The methyl substituent donates electron density through inductive effects, stabilizing the aromatic system and moderating electrophilicity at the carbonyl carbons .
Table 1: Comparative Analysis of Benzoxazine-Dione Derivatives
The methyl derivative exhibits distinct reactivity compared to halogenated or alkoxy-substituted analogs. For instance, the chloro derivative (CAS 20829-96-3) shows higher electrophilicity due to the electron-withdrawing chlorine atom, making it more reactive toward nucleophiles .
Spectroscopic Characterization
-
IR Spectroscopy: Strong carbonyl stretches at 1750–1700 cm⁻¹ (C=O) and aromatic C-H bending modes at 750–800 cm⁻¹ .
-
NMR:
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via cyclization of N-methylanthranilic acid derivatives. A common method involves refluxing N-methylanthranilic acid with acetic anhydride or phosphoryl chloride (POCl₃) to promote intramolecular cyclization :
Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction rates, while temperatures between 80–120°C minimize side products such as o-amino thiomethyl esters .
Industrial Manufacturing
Large-scale production employs continuous-flow reactors to improve yield and purity. Key steps include:
-
Mixing: N-Methylanthranilic acid and acetic anhydride in a 1:2 molar ratio.
-
Cyclization: Heated to 110°C for 4 hours under nitrogen.
-
Purification: Crystallization from ethanol/water mixtures (yield: 85–90%) .
Reactivity and Functionalization
Nucleophilic Substitutions
The carbonyl groups at positions 2 and 4 are electrophilic sites for nucleophilic attack. For example, reaction with lithium enolates of acetophenones yields N-methyl-2-aryl-4-quinolones, precursors to alkaloids like eduline and graveoline :
Table 2: Reaction Yields with Selected Enolates
| Enolate Source | Product | Yield (%) |
|---|---|---|
| Acetophenone | N-Methyl-2-phenyl-4-quinolone | 81 |
| 3,4-Methylenedioxyacetophenone | Graveoline | 63 |
| α-Methoxyacetophenone | Japonine | 61 |
Halogenation and Alkylation
Electrophilic aromatic substitution at the 5-position is feasible using halogens (Cl₂, Br₂) in acetic acid, yielding 5-halo derivatives . Bromination at 40°C produces the 5-bromo analog (CAS 20829-96-3) in 75% yield .
Applications in Pharmaceutical and Agrochemical Industries
Drug Intermediate
The compound is a key intermediate in synthesizing antidiabetic agents. Recent studies highlight its role in creating isoxazolinyl-1,2,3-triazolyl- -benzoxazin-3-one derivatives, which inhibit α-amylase and α-glucosidase enzymes (IC₅₀: 9.2–9.9 kcal/mol) .
Agrochemicals
Derivatives exhibit herbicidal and fungicidal activities. For instance, 5-chloro analogs are precursors to sulfonylurea herbicides, disrupting acetolactate synthase in weeds .
Biological Activity and Mechanistic Insights
Enzyme Inhibition
Molecular docking studies reveal that the compound’s planar structure allows π-π interactions with aromatic residues in enzyme active sites. For α-amylase, binding affinities range from −9.1 to −9.9 kcal/mol, comparable to acarbose (−10.2 kcal/mol) .
Antimicrobial Properties
The methyl derivative shows moderate activity against Gram-positive bacteria (MIC: 32 µg/mL for Staphylococcus aureus), attributed to membrane disruption via hydrophobic interactions .
Stability and Degradation Pathways
The compound is stable under anhydrous conditions but undergoes hydrolysis in aqueous media, forming N-methylanthranilic acid and carbon dioxide . Thermal decomposition above 150°C produces trace amounts of CO and NOₓ.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume